4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid
Overview
Description
“4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid” is a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a dichlorophenylsulfonyl chloride with a suitable reagent2. However, the exact synthesis method for “4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid” is not readily available in the searched resources.
Molecular Structure Analysis
The molecular structure of a compound can be determined by its molecular formula. However, the exact molecular formula for “4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid” is not specified in the searched resources1.Chemical Reactions Analysis
The chemical reactions involving “4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid” are not specified in the searched resources.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, and molecular weight1. However, the specific physical and chemical properties for “4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid” are not specified in the searched resources1.Safety And Hazards
The safety and hazards of a chemical compound refer to its potential risks and precautions needed when handling it. However, the safety and hazards for “4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid” are not specified in the searched resources3.
Future Directions
The future directions for research on “4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid” could include the development of more specific and potent inhibitors of anion transporters, the study of the role of anion transporters in various pathological conditions, and the use of this compound in the development of new drugs for the treatment of these conditions4.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry expert.
properties
IUPAC Name |
4-(2,5-dichlorophenyl)sulfonyl-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO6S/c14-8-2-3-9(15)12(6-8)23(21,22)11-4-1-7(13(17)18)5-10(11)16(19)20/h1-6H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZIKFIAUWCONG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384115 | |
Record name | 4-[(2,5-DICHLOROPHENYL)SULFONYL]-3-NITROBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid | |
CAS RN |
219930-11-7 | |
Record name | 4-[(2,5-DICHLOROPHENYL)SULFONYL]-3-NITROBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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